molecular formula C28H25N3O2S B5167457 3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE

Cat. No.: B5167457
M. Wt: 467.6 g/mol
InChI Key: JLIDRSTVUFGYHF-UHFFFAOYSA-N
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Description

3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with various substituents, including a benzyl group, a methoxy group, and a pyridylsulfanyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Pyridylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction using pyridylthiol derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions (e.g., temperature, pH).

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-BENZYL-2-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:

    2-Methyl-4(3H)-quinazolinone: Known for its anticancer and anti-inflammatory activities.

    6,7-Dimethoxy-4(1H)-quinazolinone: Exhibits potential as an antimicrobial agent.

    2-Phenyl-4(3H)-quinazolinone: Studied for its anticonvulsant and sedative effects.

The unique combination of substituents in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzyl-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-33-25-15-14-21(17-22(25)19-34-26-13-7-8-16-29-26)27-30-24-12-6-5-11-23(24)28(32)31(27)18-20-9-3-2-4-10-20/h2-17,27,30H,18-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDRSTVUFGYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)CSC5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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